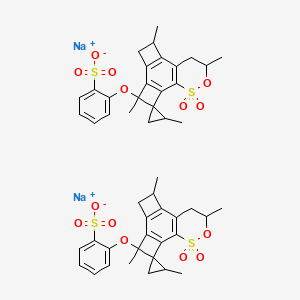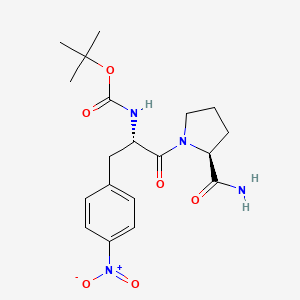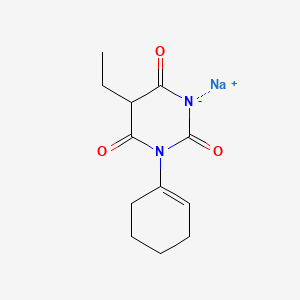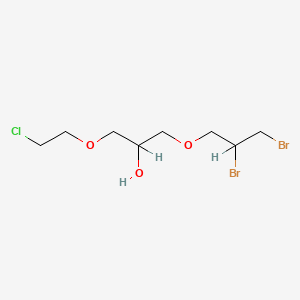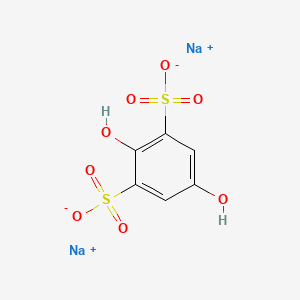
Calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] is a chemical compound with the molecular formula C16H40Al2CaO4 and a molar mass of 390.527476 g/mol . This compound is known for its unique structure, which includes calcium and aluminum atoms coordinated with 2-methylpropan-1-olato ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] typically involves the reaction of calcium salts with dihydrobis(2-methylpropan-1-olato)aluminum compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] may involve large-scale reactions using similar synthetic routes as in laboratory settings. industrial processes often optimize reaction conditions to enhance efficiency and reduce costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of aluminum and calcium.
Reduction: It can also be reduced using suitable reducing agents to yield lower oxidation states.
Substitution: The 2-methylpropan-1-olato ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum and calcium, while substitution reactions can produce a variety of substituted aluminate compounds .
Scientific Research Applications
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex aluminate compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying metal-ligand interactions and their biological implications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism by which calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] exerts its effects involves the coordination of calcium and aluminum atoms with the 2-methylpropan-1-olato ligands. This coordination influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Similar Compounds
Hexaaluminates: These compounds have a similar aluminate structure but differ in their coordination environment and applications.
Calcium Aluminates: These compounds are used in high-temperature applications and have different physical and chemical properties compared to calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate].
Uniqueness
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] is unique due to its specific ligand coordination, which imparts distinct reactivity and stability. This makes it particularly useful in specialized applications where other aluminate compounds may not perform as effectively .
Properties
CAS No. |
76138-33-5 |
|---|---|
Molecular Formula |
C16H40Al2CaO4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
calcium;bis(2-methylpropoxy)alumanuide |
InChI |
InChI=1S/4C4H9O.2Al.Ca.4H/c4*1-4(2)3-5;;;;;;;/h4*4H,3H2,1-2H3;;;;;;;/q4*-1;2*+1;+2;;;; |
InChI Key |
LWKQJRDUDNDDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[AlH2-]OCC(C)C.CC(C)CO[AlH2-]OCC(C)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


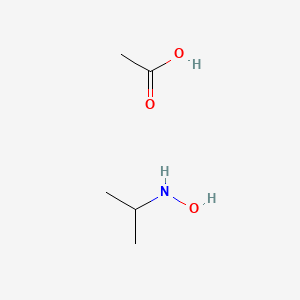
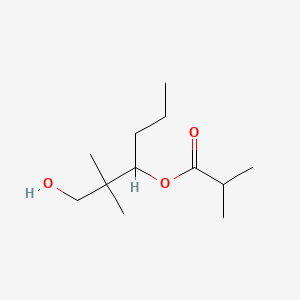

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)

